N-[3-(4-nitrophenoxy)propyl]butan-1-amine
Overview
Description
N-[3-(4-nitrophenoxy)propyl]butan-1-amine is an organic compound characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further connected to a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitrophenoxy)propyl]butan-1-amine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-nitrophenol reacts with 3-chloropropylamine under basic conditions to form the intermediate 3-(4-nitrophenoxy)propylamine. This intermediate is then subjected to reductive amination with butanal in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-nitrophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(4-aminophenoxy)propylamine.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-[3-(4-nitrophenoxy)propyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-nitrophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]butan-1-amine: Similar in structure but contains a trimethoxysilyl group instead of a nitrophenoxy group.
N-(tert-butyl)-3-(4-nitrophenoxy)-1-propanamine: Contains a tert-butyl group instead of a butan-1-amine moiety.
Uniqueness
N-[3-(4-nitrophenoxy)propyl]butan-1-amine is unique due to the presence of both a nitrophenoxy group and a butan-1-amine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
N-[3-(4-nitrophenoxy)propyl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-3-9-14-10-4-11-18-13-7-5-12(6-8-13)15(16)17/h5-8,14H,2-4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBKEQIQRDMSTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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